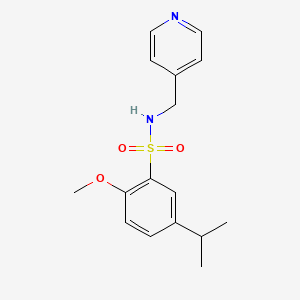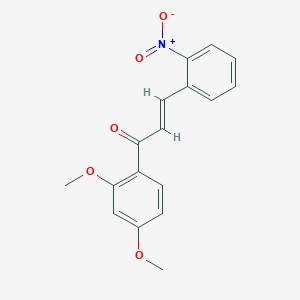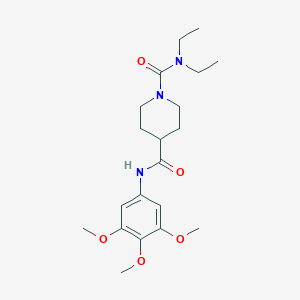
4-phenyl-7,8-dihydroquinolin-5(6H)-one
Overview
Description
4-phenyl-7,8-dihydroquinolin-5(6H)-one is a heterocyclic compound with potential applications in scientific research. It is a derivative of quinoline, which is a common building block in organic synthesis. In
Mechanism of Action
The mechanism of action of 4-phenyl-7,8-dihydroquinolin-5(6H)-one is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways in cells. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is important for DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation.
Biochemical and physiological effects
4-phenyl-7,8-dihydroquinolin-5(6H)-one has a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and inhibit fungal growth. It has also been shown to have anxiolytic and antidepressant effects in animal models. Additionally, 4-phenyl-7,8-dihydroquinolin-5(6H)-one has been shown to bind to metal ions such as zinc and copper, which may have implications for its use as a fluorescent probe.
Advantages and Limitations for Lab Experiments
One advantage of using 4-phenyl-7,8-dihydroquinolin-5(6H)-one in lab experiments is its versatility. It can be easily synthesized using a variety of methods and can be modified to produce derivatives with different properties. Additionally, it has a wide range of potential applications in scientific research. However, one limitation of using 4-phenyl-7,8-dihydroquinolin-5(6H)-one is its potential toxicity. It has been shown to have cytotoxic effects in some cell types, which may limit its use in certain experiments.
Future Directions
There are many potential future directions for research involving 4-phenyl-7,8-dihydroquinolin-5(6H)-one. One area of interest is its potential use as an anticancer agent. Further studies are needed to determine its efficacy and safety in vivo. Another area of interest is its use as a fluorescent probe for metal ions. Additional research is needed to optimize its properties for this application. Finally, 4-phenyl-7,8-dihydroquinolin-5(6H)-one may have potential applications in the field of materials science, particularly in the development of organic semiconductors.
Scientific Research Applications
4-phenyl-7,8-dihydroquinolin-5(6H)-one has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have anticancer, antiviral, and antifungal properties. It has also been studied for its potential use as an antidepressant and anxiolytic. Additionally, 4-phenyl-7,8-dihydroquinolin-5(6H)-one has been used as a fluorescent probe for detecting metal ions in biological systems.
properties
IUPAC Name |
4-phenyl-7,8-dihydro-6H-quinolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c17-14-8-4-7-13-15(14)12(9-10-16-13)11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHPTYCUEYJUGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=CC(=C2C(=O)C1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-{4-[(2-chlorobenzyl)oxy]-3-iodo-5-methoxyphenyl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5313672.png)
![1-(3-chlorophenyl)-4-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine](/img/structure/B5313673.png)
![2-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5313676.png)
![1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-4-(4-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5313691.png)
![3-{[2-(3-methylphenoxy)propanoyl]amino}benzoic acid](/img/structure/B5313722.png)

![N-(3-chloro-4-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5313737.png)


![3-butyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5313759.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-methyl-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5313767.png)
![2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5313771.png)

![N~2~-methyl-N~1~-{[4-(4-methylphenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}-L-serinamide hydrochloride](/img/structure/B5313784.png)